molecular formula C16H12F3N3O4S B11543633 2-(4-nitrophenyl)-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]acetohydrazide

2-(4-nitrophenyl)-N'-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]acetohydrazide

Cat. No.: B11543633
M. Wt: 399.3 g/mol
InChI Key: RXFFCLQVYXWTLQ-ZHZULCJRSA-N
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Description

2-(4-nitrophenyl)-N’-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]acetohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a nitrophenyl group, a trifluoromethyl ketone, and a thiophene ring, making it a subject of interest in organic chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenyl)-N’-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]acetohydrazide typically involves multiple steps:

    Formation of the Hydrazide: The initial step involves the reaction of 4-nitrobenzoyl chloride with hydrazine hydrate to form 4-nitrobenzohydrazide.

    Condensation Reaction: The hydrazide is then reacted with 1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene to form the final product. This step usually requires a base such as triethylamine and is conducted under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives or carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-(4-nitrophenyl)-N’-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]acetohydrazide exerts its effects depends on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the trifluoromethyl ketone can form strong hydrogen bonds with biological molecules, influencing their activity. The thiophene ring may interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitrophenyl)thiophene: Shares the nitrophenyl and thiophene groups but lacks the trifluoromethyl ketone and hydrazide functionalities.

    4-nitrobenzohydrazide: Contains the nitrophenyl and hydrazide groups but lacks the thiophene and trifluoromethyl ketone functionalities.

    1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene: Contains the trifluoromethyl ketone and thiophene groups but lacks the nitrophenyl and hydrazide functionalities.

Uniqueness

The uniqueness of 2-(4-nitrophenyl)-N’-[(2Z)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]acetohydrazide lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the trifluoromethyl ketone and hydrazide groups, in particular, allows for unique interactions with biological molecules and materials.

Properties

Molecular Formula

C16H12F3N3O4S

Molecular Weight

399.3 g/mol

IUPAC Name

2-(4-nitrophenyl)-N-[(Z)-(1,1,1-trifluoro-4-oxo-4-thiophen-2-ylbutan-2-ylidene)amino]acetamide

InChI

InChI=1S/C16H12F3N3O4S/c17-16(18,19)14(9-12(23)13-2-1-7-27-13)20-21-15(24)8-10-3-5-11(6-4-10)22(25)26/h1-7H,8-9H2,(H,21,24)/b20-14-

InChI Key

RXFFCLQVYXWTLQ-ZHZULCJRSA-N

Isomeric SMILES

C1=CSC(=C1)C(=O)C/C(=N/NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])/C(F)(F)F

Canonical SMILES

C1=CSC(=C1)C(=O)CC(=NNC(=O)CC2=CC=C(C=C2)[N+](=O)[O-])C(F)(F)F

Origin of Product

United States

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